molecular formula C20H18N2O6S B2847489 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034240-52-1

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2847489
CAS No.: 2034240-52-1
M. Wt: 414.43
InChI Key: OWHBDFDOLSZXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, furan, and thiophene derivatives. The key steps in the synthesis may involve:

    Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.

    Coupling reactions: The aromatic and heterocyclic rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Hydroxylation: Introduction of the hydroxyl group can be performed using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components can be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core and may have similar chemical properties.

    Furan and thiophene derivatives: Compounds containing furan or thiophene rings can exhibit similar reactivity and applications.

Uniqueness

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its combination of multiple aromatic and heterocyclic rings, along with the oxalamide backbone

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(19(24)22-14-3-4-15-16(10-14)28-8-7-27-15)21-12-20(25,13-5-6-26-11-13)17-2-1-9-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHBDFDOLSZXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.